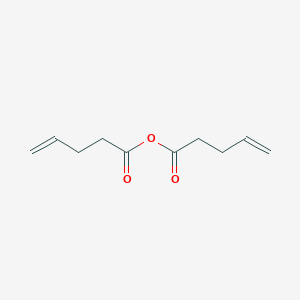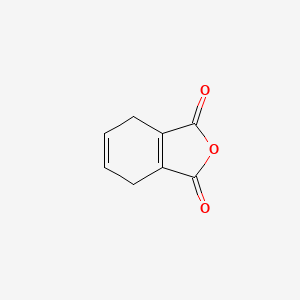
Anhídrido 4-pentenoico
Descripción general
Descripción
4-Pentenoic anhydride is a carboxylic anhydride with the molecular formula C10H14O3. It is notable for its incorporation of a double bond within a five-carbon chain adjacent to the anhydride functionality, which significantly influences its chemical properties and reactivity .
Aplicaciones Científicas De Investigación
4-Pentenoic anhydride has a wide range of applications in scientific research, including:
Polymer Synthesis: It is used as a monomer in the preparation of cross-linked polyanhydrides and polymers with pendant vinyl or acetylene groups.
Organic Synthesis: It serves as a reagent for introducing unsaturated carboxylic acid motifs into larger molecules, facilitating the synthesis of complex organic compounds.
Biological Studies: It is used in the preparation of glucose-functionalized copolymers and other biologically active molecules.
Material Science: It is employed in the synthesis of functionalized polymers for various applications, including drug delivery and tissue engineering.
Mecanismo De Acción
Target of Action
It is known to be used in the preparation of glucose functionalized (co)polymers . Therefore, it can be inferred that its targets could be related to the biochemical pathways involving glucose and its polymers.
Mode of Action
It is used as a monomer in the preparation of cross-linked polyanhydrides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the creation of cross-linked structures.
Pharmacokinetics
Given its use in the preparation of polymers , it can be inferred that its bioavailability may be influenced by factors such as its chemical structure, the presence of functional groups, and the nature of the polymer matrix.
Result of Action
It is known to be used in the preparation of polymers with pendant vinyl or acetylene . This suggests that it may induce changes in the molecular structure of its targets, potentially altering their physical and chemical properties.
Análisis Bioquímico
Biochemical Properties
4-Pentenoic anhydride plays a significant role in biochemical reactions due to its reactive anhydride group. It interacts with various enzymes and proteins, particularly those involved in polymerization reactions. For instance, it is used as a monomer in the preparation of cross-linked polyanhydrides, which are polymers with pendant vinyl or acetylene groups . These interactions are primarily covalent, involving the formation of ester bonds with hydroxyl groups on glucose or other molecules.
Cellular Effects
The effects of 4-Pentenoic anhydride on cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Pentenoic anhydride has been shown to inhibit fatty acid oxidation in rat liver mitochondria by depleting coenzyme A (CoA) levels . This inhibition affects various metabolic pathways, leading to decreased availability of NADH and ATP, which are crucial for cellular energy production .
Molecular Mechanism
At the molecular level, 4-Pentenoic anhydride exerts its effects through specific binding interactions with biomolecules. It inhibits fatty acid oxidation by forming a CoA ester, which depletes free CoA levels in mitochondria . This depletion leads to the accumulation of short-chain acyl-CoA compounds, further enhancing the inhibition of fatty acid oxidation . Additionally, 4-Pentenoic anhydride can undergo β-oxidation, contributing to its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pentenoic anhydride change over time. The compound is relatively stable under standard conditions but can degrade over extended periods. Long-term exposure to 4-Pentenoic anhydride in in vitro or in vivo studies has shown that it can cause sustained inhibition of fatty acid oxidation, leading to long-term metabolic disruptions . The stability and degradation of 4-Pentenoic anhydride are crucial factors in its biochemical applications.
Dosage Effects in Animal Models
The effects of 4-Pentenoic anhydride vary with different dosages in animal models. At low doses, it can effectively inhibit fatty acid oxidation without causing significant toxicity. At high doses, 4-Pentenoic anhydride can lead to toxic effects, including severe metabolic disruptions and potential organ damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
4-Pentenoic anhydride is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which converts it into its CoA ester form . This interaction inhibits the β-oxidation of fatty acids, leading to decreased energy production and accumulation of metabolic intermediates . The compound’s effects on metabolic flux and metabolite levels are significant, particularly in liver cells.
Transport and Distribution
Within cells and tissues, 4-Pentenoic anhydride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Once inside the cell, it interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 4-Pentenoic anhydride within cells are critical for its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Pentenoic anhydride is primarily within the mitochondria, where it exerts its inhibitory effects on fatty acid oxidation . The compound’s targeting to mitochondria is facilitated by its conversion to a CoA ester, which is recognized by mitochondrial transporters. This localization is crucial for its function, as it allows 4-Pentenoic anhydride to directly interact with mitochondrial enzymes and disrupt metabolic processes .
Métodos De Preparación
4-Pentenoic anhydride can be synthesized through various methods. One common synthetic route involves the reaction of 4-pentenoic acid with acetic anhydride under reflux conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the anhydride. The reaction mixture is then purified through distillation to obtain the desired product .
In industrial settings, 4-pentenoic anhydride can be produced by the dehydration of 4-pentenoic acid using dehydrating agents like phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
4-Pentenoic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: The anhydride group in 4-pentenoic anhydride makes it a good acylating agent.
Halogenation: The double bond can also undergo halogenation reactions with reagents like bromine or chlorine to form dihalogenated products.
Hydroxylation: The double bond can be hydroxylated using reagents like osmium tetroxide to form diols.
The major products formed from these reactions include esters, amides, dihalogenated compounds, and diols, depending on the reagents and conditions used.
Comparación Con Compuestos Similares
4-Pentenoic anhydride can be compared with other similar compounds, such as:
4-Pentenoic Acid: This compound is the precursor to 4-pentenoic anhydride and shares similar reactivity due to the presence of the double bond.
4-Pentenoyl Chloride: This compound is another derivative of 4-pentenoic acid and is used as an acylating agent in organic synthesis.
4-Pentynoic Acid: This compound contains a triple bond instead of a double bond, which significantly alters its reactivity and applications.
The uniqueness of 4-pentenoic anhydride lies in its combination of an anhydride group and a double bond, which provides a versatile platform for various chemical reactions and applications.
Propiedades
IUPAC Name |
pent-4-enoyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDHQDYBHYNBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369912 | |
| Record name | 4-Pentenoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63521-92-6 | |
| Record name | 4-Pentenoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















